1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZROJBFWUPMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272923 | |
| Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-60-2 | |
| Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrrolidine-2-carboxylic Acid Derivative Core
- Starting from protected amino acid esters such as tert-butyl or benzyl esters of pyrrolidine-2-carboxylic acid.
- Use of chiral catalysts or chiral starting materials to ensure stereochemical purity.
- Catalytic hydrogenation of double bonds in intermediate alkenes to obtain cis isomers, which is critical for biological activity.
- Hydrolysis of esters to free carboxylic acid groups using alkali bases like lithium hydroxide or sodium hydroxide under mild conditions to prevent racemization.
Introduction of the 5-Bromothien-2-yl Sulphonyl Group
- Bromination of thiophene derivatives at the 5-position using N-bromosuccinimide (NBS) to obtain 5-bromothien-2-yl intermediates with yields around 80%.
- Sulfonylation of the pyrrolidine nitrogen with the 5-bromothien-2-yl sulfonyl chloride or equivalent sulfonylating agents.
- Use of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol) to facilitate alkylation and sulfonylation reactions under mild conditions.
Catalytic Hydrogenation and Stereochemical Control
- Catalytic hydrogenation of double bonds in intermediates is performed using Pd/C or other suitable catalysts.
- The process yields predominantly cis isomers when starting from single enantiomer chiral compounds, avoiding racemization typically expected in hydrogenation of alkenes.
- Use of chiral catalysts, such as those represented by formula M1 or M2 (as per patent literature), to enhance stereoselectivity.
Hydrolysis and Deprotection
- Hydrolysis of ester groups to carboxylic acids is achieved using alkali bases like LiOH, NaOH, or KOH.
- Deprotection of nitrogen protecting groups (e.g., Boc) is conducted with trifluoroacetic acid (TFA) in dichloromethane (DCM).
- These steps are carefully controlled to avoid racemization and maintain stereochemical integrity.
Reaction Conditions and Reagents
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|---|
| 1 | Protected pyrrolidine ester | Protection | Boc anhydride, di-tert-butyl dicarbonate, DMAP | 82-92 | Retention of chirality |
| 2 | 5-Bromothien-2-yl derivative | Bromination | NBS, solvent | ~80 | Selective bromination at 5-position |
| 3 | Sulfonylated pyrrolidine | Sulfonylation | Sulfonyl chloride, base, phase transfer catalyst | High | No racemization |
| 4 | Alkene intermediate | Catalytic hydrogenation | Pd/C, H2, mild conditions | High | Cis isomer selectively formed |
| 5 | Final acid | Hydrolysis/Deprotection | LiOH/NaOH, TFA in DCM | 90-100 | Stereochemistry preserved |
Chemical Reactions Analysis
1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The bromine atom in the bromothienyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromothienyl group may also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid include:
- 1-[(5-Bromo-2-thienyl)sulfonyl]proline
- 1-[(5-Bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Q & A
What are the optimized synthetic routes for 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid, and how can reaction conditions be systematically screened?
Answer:
Synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives with 5-bromothiophene-2-sulfonyl chloride. Key parameters include solvent choice (e.g., DMF or toluene), temperature (60–80°C), and catalysts (e.g., palladium or copper complexes). Statistical Design of Experiments (DoE) methods, such as factorial designs, can minimize trial-and-error by identifying critical variables (e.g., molar ratios, reaction time) and their interactions . Computational reaction path searches using quantum chemical calculations (e.g., DFT) help predict intermediates and transition states, narrowing optimal conditions .
How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?
Answer:
Contradictions in spectral data often arise from impurities or solvatomorphism. Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and purity. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data (if available). For unresolved peaks, variable-temperature NMR or deuteration experiments can clarify dynamic effects .
What advanced computational methods are suitable for modeling the non-covalent interactions of this sulfonamide derivative?
Answer:
Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can map non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystalline states . Molecular dynamics (MD) simulations with explicit solvent models predict solvation effects, while docking studies assess binding affinities in biological systems. Pair these with experimental data (e.g., X-ray crystallography) for validation .
How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
Answer:
Adopt accelerated stability testing protocols:
- Conditions: pH 1–13 buffers, temperatures 25–60°C, and UV light exposure.
- Analytical Tools: HPLC with photodiode array detection to monitor degradation products.
- Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures (2–8°C) .
What strategies mitigate low yields in the sulfonylation step of this compound’s synthesis?
Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Additives: Use bases like triethylamine to scavenge HCl and drive the reaction forward.
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield .
How can researchers assess the compound’s potential as a chiral building block in asymmetric catalysis?
Answer:
- Chiral HPLC: Enantiomeric excess (ee) determination.
- Coordination Studies: NMR titration with metal ions (e.g., Zn²⁺) to evaluate ligand behavior.
- Catalytic Testing: Use in model reactions (e.g., aldol condensation) to measure stereoselectivity .
What experimental and computational approaches are recommended for analyzing its reactivity with nucleophiles?
Answer:
- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy under pseudo-first-order conditions.
- DFT Calculations: Predict transition states and activation energies for nucleophilic attack at the sulfonyl group.
- Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace mechanistic pathways .
How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?
Answer:
- Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism (e.g., microsomal stability assays).
- Metabolite Identification: LC-MS/MS to detect active/inactive metabolites.
- Dose-Response Curves: Compare EC₅₀ values across models, accounting for bioavailability differences .
What spectroscopic techniques are critical for characterizing its solid-state polymorphism?
Answer:
- PXRD: Differentiate polymorphs via distinct diffraction patterns.
- DSC/TGA: Identify thermal transitions (melting, decomposition).
- Raman Spectroscopy: Detect subtle conformational changes in crystalline lattices .
How can researchers leverage high-throughput screening (HTS) to explore its derivatives for targeted applications?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
